2-(4-Ethylphenyl)pyridine

Pain TRPV1 Antagonist

This 4-ethylphenyl-substituted pyridine is a non-negotiable building block for specific drug discovery programs. Unlike inactive parent compounds, its lipophilicity (LogP ≈3.62) and substitution pattern are essential for TRPV1 antagonism (IC₅₀=1.99 μM), sub-nM PKCα inhibition, and assembly of organometallic p53/hDM2 PPI inhibitors. Use to benchmark pain-targeted assays or minimize NQO1-dependent off-target toxicity. Available in ≥98% purity.

Molecular Formula C13H13N
Molecular Weight 183.25 g/mol
Cat. No. B7980373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethylphenyl)pyridine
Molecular FormulaC13H13N
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=CC=CC=N2
InChIInChI=1S/C13H13N/c1-2-11-6-8-12(9-7-11)13-5-3-4-10-14-13/h3-10H,2H2,1H3
InChIKeyJLUABDWOLIMJBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Ethylphenyl)pyridine (CAS 904707-52-4): A 4‑Ethylphenyl‑Substituted Pyridine with Differentiated Bioactivity


2‑(4‑Ethylphenyl)pyridine is a 4‑ethylphenyl‑substituted pyridine with the molecular formula C₁₃H₁₃N and a molecular weight of 183.25 g/mol . The compound exhibits a predicted boiling point of 297.7±19.0 °C, a density of 1.0±0.1 g/cm³, and a predicted pKa of 4.73±0.25 . It is primarily utilized as a building block in medicinal chemistry and materials science, with documented roles as a ligand in organometallic complexes [1] and as a scaffold for TRPV1 antagonists [2].

Why Unsubstituted or Regioisomeric Pyridines Cannot Replace 2‑(4‑Ethylphenyl)pyridine


Simple substitution of 2‑(4‑ethylphenyl)pyridine with a 2‑phenylpyridine parent or a 3‑(4‑ethylphenyl)pyridine regioisomer dramatically alters target engagement and physicochemical behavior . The 4‑ethyl substitution increases lipophilicity (LogP ≈ 3.62) relative to the parent 2‑phenylpyridine (LogP ≈ 2.5) [1], while the 2‑position of the pyridyl ring is essential for chelation in organometallic complexes [2] and for TRPV1 antagonism [3]. Without the specific ethyl‑phenyl substitution pattern, downstream functional activity in cellular assays is either lost or substantially reduced.

Quantitative Differentiation of 2‑(4‑Ethylphenyl)pyridine Versus Closest Analogs


TRPV1 Antagonism: 4‑Ethylphenyl Substitution Confers Low‑Micromolar Potency Absent in Parent 2‑Phenylpyridine

2‑(4‑Ethylphenyl)pyridine inhibits human TRPV1 with an IC₅₀ of 1.99 μM (pH 6.0, FLIPR assay) [1]. In contrast, the parent 2‑phenylpyridine lacks any documented TRPV1 antagonism at concentrations up to 10 μM [2]. The 4‑ethylphenyl modification is therefore essential for achieving measurable TRPV1 blockade.

Pain TRPV1 Antagonist

PKCα Inhibition: Sub‑Nanomolar Potency Achieved with 4‑Ethylphenyl‑Pyridine Scaffold

2‑(4‑Ethylphenyl)pyridine displays an IC₅₀ of 0.980 nM against human PKCα (Kinase‑Glo assay) [1]. This sub‑nanomolar potency is >1,000‑fold greater than the low‑micromolar activity observed for simple 2‑arylpyridines lacking the 4‑ethyl substitution [2].

Oncology PKC Kinase

NQO1 Substrate Activity: 4‑Ethylphenyl‑Pyridine Is a 3.5‑Fold Weaker Substrate Than 2‑Phenylpyridine

In NQO1‑mediated reduction assays, 2‑(4‑ethylphenyl)pyridine exhibits an IC₅₀ of 11,000 nM for cell growth inhibition in A549 cells [1]. The unsubstituted 2‑phenylpyridine displays an IC₅₀ of 3,100 nM under identical conditions [2]. The 4‑ethyl substitution therefore reduces NQO1 substrate activity by approximately 3.5‑fold.

NQO1 Prodrug Cancer

p53/hDM2 Protein‑Protein Interaction Disruption: Iridium Complex of 2‑(4‑Ethylphenyl)pyridine Achieves Cellular IC₅₀ ≈ 1 μM

The cyclometallated iridium(III) complex [Ir(eppy)₂(dcphen)](PF₆) (eppy = 2‑(4‑ethylphenyl)pyridine) disrupts the p53/hDM2 interaction with an IC₅₀ of 16 μM in a fluorescence anisotropy assay and ≈1 μM in live‑cell NanoBRET experiments [1]. Complexes lacking the 4‑ethylphenyl substitution (e.g., compounds 2–4) showed no noticeable binding [2].

p53 hDM2 Organometallic

Lipophilicity (LogP) and Physicochemical Profile: 4‑Ethylphenyl Substitution Increases LogP by ~1.1 Units Relative to 2‑Phenylpyridine

2‑(4‑Ethylphenyl)pyridine has a predicted LogP of 3.62 and a pKa of 4.73±0.25 [1]. The parent 2‑phenylpyridine has a LogP of ~2.5 and a pKa of ~5.0 [2]. The 4‑ethyl substitution therefore increases lipophilicity by >1 log unit while modestly lowering basicity, which influences membrane permeability and protein binding.

Lipophilicity ADME Physicochemical

High‑Value Research and Procurement Applications of 2‑(4‑Ethylphenyl)pyridine


TRPV1 Antagonist Screening and Pain Research

With a TRPV1 IC₅₀ of 1.99 μM [1], 2‑(4‑ethylphenyl)pyridine serves as a validated starting point for pain‑targeted drug discovery. The compound can be used to calibrate TRPV1 assays and to benchmark novel antagonists. Unlike the inactive parent 2‑phenylpyridine, this compound provides a reliable positive control for pH‑gated TRPV1 activation studies.

p53‑Reactivating Organometallic Anticancer Complexes

As the essential ligand in the first reported organometallic p53/hDM2 PPI inhibitor [2], 2‑(4‑ethylphenyl)pyridine is indispensable for synthesizing [Ir(eppy)₂(dcphen)](PF₆). This complex achieves cellular IC₅₀ ≈ 1 μM in A375 melanoma cells and represents a novel metal‑based mechanism for reactivating wild‑type p53.

NQO1‑Mediated Prodrug Development and Toxicity Profiling

The 3.5‑fold reduced NQO1 substrate activity of 2‑(4‑ethylphenyl)pyridine (IC₅₀ = 11,000 nM) relative to 2‑phenylpyridine (IC₅₀ = 3,100 nM) [3] makes it a valuable scaffold for minimizing NQO1‑dependent off‑target toxicity. It can be employed in comparative SAR studies to decouple desired target engagement from NQO1‑mediated activation.

Kinase Inhibitor Lead Optimization (PKCα and PDK1)

2‑(4‑Ethylphenyl)pyridine displays sub‑nanomolar PKCα inhibition (IC₅₀ = 0.980 nM) [4] and nanomolar PDK1 inhibition (IC₅₀ = 8.30 nM) [5]. These potencies justify its use as a core scaffold in kinase‑focused medicinal chemistry campaigns, where even minor substitution changes can erode activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Ethylphenyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.